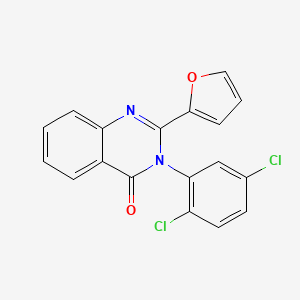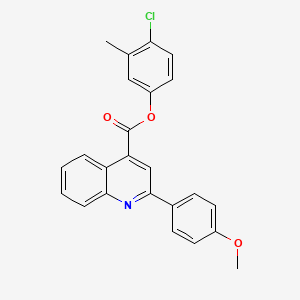![molecular formula C18H24N2O4S B10875725 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10875725.png)
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes an ethoxypropyl group, dimethoxy groups, and a thioxo group attached to an imidazoisoquinoline core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate, which enables the efficient construction of substituted tetrahydroisoquinolines from N,N-dibenzyl-α-aminols . Another method involves the use of microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions to produce substituted isoquinoline libraries .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the CuCl2-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents under aerobic conditions . This method is broadly applicable to a wide range of substrates and proceeds in high yields under mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline analogues.
Reduction: It can undergo reduction reactions to yield different tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in substitution reactions, such as the oxidative C1 arylation with aryl Grignard reagents.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl azodicarboxylate (DEAD) for C-H activation, CuCl2 for coupling reactions, and various organozinc reagents . Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products
Major products formed from these reactions include substituted isoquinolines, tetrahydroisoquinolines, and other related heterocyclic compounds .
Scientific Research Applications
2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Substituted (S)-2-(3,3-dimethyl-1-oxo-10,10a-dihydroimidazo[1,5-b]isoquinolin-2(1H,3H,5H)-yl)acetic acids .
- Thiazole derivatives such as pyrano[2,3-d]thiazoles and thiazolo[4,5-b]pyridines .
Uniqueness
What sets 2-(3-ethoxypropyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one apart is its specific combination of functional groups and the resulting biological activities. Its unique structure allows for diverse chemical reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C18H24N2O4S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-(3-ethoxypropyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C18H24N2O4S/c1-4-24-7-5-6-19-17(21)14-8-12-9-15(22-2)16(23-3)10-13(12)11-20(14)18(19)25/h9-10,14H,4-8,11H2,1-3H3 |
InChI Key |
PEFJDCWIMTTYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=O)C2CC3=CC(=C(C=C3CN2C1=S)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{(E)-[(2-iodophenyl)imino]methyl}-2-naphthol](/img/structure/B10875643.png)
![5-(4-methoxyphenyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875646.png)
![N-[2-ethyl-5-(quinoxalin-2-yl)phenyl]-N~2~-(phenylsulfonyl)valinamide](/img/structure/B10875650.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875652.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10875659.png)

![2-methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10875674.png)
![10-(2,4-Dimethylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-7,8-dicarbonitrile](/img/structure/B10875684.png)
![6-(Thiophen-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B10875687.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10875694.png)
![4-(furan-2-yl)-16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10875698.png)
![Bis[2-(naphthalen-2-yl)-2-oxoethyl] benzene-1,3-dicarboxylate](/img/structure/B10875699.png)
![2-({2-[(4-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10875709.png)
